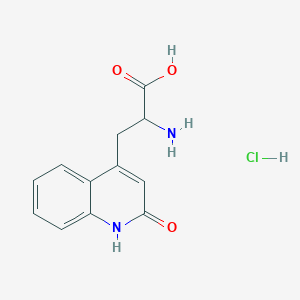

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride

Descripción

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride is a synthetic compound featuring a quinoline-derived heterocyclic core linked to a propanoic acid backbone. Its molecular structure includes a 1,2-dihydro-2-oxoquinoline moiety substituted at the 4-position with an alanine residue, which is protonated as a hydrochloride salt. Key identifiers include CAS numbers 5162-90-3 (dihydrate dihydrochloride form) and 1121-37-5 (base compound) . Synonyms include 3-(2-Oxo-1,2-dihydro-4-chinolinyl)alanindihydrochloriddihydrat and DL-3-(1,2-Dihydro-2-oxo-quinoline-4-yl)alanine hydrochloride . The compound is utilized in pharmaceutical research, particularly as a precursor or impurity in the synthesis of drugs like Rebamipide .

Propiedades

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTXVJCCTVAVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Reaction Mechanism

The compound is synthesized via a multi-step condensation process starting with quinoline derivatives and amino acid precursors. A pivotal step involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a protected amino acid derivative under alkaline conditions. The hydrochloride form is subsequently obtained through acidification with concentrated hydrochloric acid.

Key Reaction Steps :

-

Condensation : Quinoline-4-carboxylic acid reacts with an amino acid precursor (e.g., glycine derivative) in the presence of a coupling agent.

-

Deprotection : Removal of protective groups (e.g., tert-butoxycarbonyl) under acidic or basic conditions.

-

Salt Formation : Acidification with HCl to precipitate the hydrochloride salt.

Catalytic Systems and Solvent Selection

Industrial-scale synthesis employs catalysts such as potassium hydroxide (KOH) or magnesium hydroxide (Mg(OH)₂) to accelerate condensation. Solvents like acetone, tetrahydrofuran (THF), or acetonitrile are preferred for their ability to dissolve both organic and inorganic reactants while maintaining reaction homogeneity.

Laboratory-Scale Synthesis Protocols

Standard Procedure

A representative laboratory method involves:

Optimization of Parameters

-

Temperature Control : Maintaining temperatures below 30°C prevents side reactions such as quinoline ring oxidation.

-

pH Management : Alkaline conditions (pH 10–12) ensure deprotonation of the amino group, facilitating nucleophilic attack on the carbonyl carbon.

Industrial-Scale Production Methods

Large-Batch Synthesis

Industrial protocols prioritize cost efficiency and reproducibility:

-

Reactant Ratios : Excess parachlorobenzoyl chloride (1.05–1.1 equivalents) ensures complete conversion of the amino acid precursor.

-

Solvent Systems : Mixed solvents (e.g., acetone-water or THF-water) enhance solubility and product recovery.

Example :

Catalytic Enhancements

-

Magnesium Hydroxide : Use of Mg(OH)₂ in acetonitrile-water mixtures reduces reaction time to 3 hours while maintaining yields >70%.

Purification and Isolation Techniques

Recrystallization

Crude product is purified via recrystallization from acetone-water mixtures:

Chromatographic Methods

-

HPLC Purification : Reverse-phase C18 columns with UV detection (λ = 254 nm) isolate the target compound from impurities.

Analytical Characterization

Purity Assessment

Structural Verification

-

NMR Spectroscopy : ¹H/¹³C NMR spectra validate the quinoline and propanoic acid moieties. Key peaks include:

Comparative Analysis of Methods

Table 1: Laboratory vs. Industrial Synthesis

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 70–80% | 65–75% |

| Purity | 99.6–99.9% | 99.5–99.8% |

| Reaction Time | 1.5–3 hours | 2–4 hours |

| Catalyst | KOH | Mg(OH)₂ |

Key Insight : Industrial methods trade slight yield reductions for scalability and cost efficiency.

Challenges and Mitigation Strategies

Impurity Formation

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different amino derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, amino derivatives, and substituted quinoline compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is recognized as a crucial building block in the synthesis of novel pharmaceuticals. Its structural properties make it particularly valuable in the development of drugs targeting neurological disorders. Research indicates that it may exhibit neuroprotective effects, which are essential for treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Study: Neuroprotective Properties

A study investigated the neuroprotective effects of derivatives of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid. The results demonstrated that these derivatives could significantly reduce neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

Biochemical Research

In biochemical studies, this compound is employed to investigate amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and metabolic pathways.

Research Insights

Research has shown that compounds similar to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid can modulate enzyme activities involved in amino acid metabolism, thus providing insights into metabolic disorders .

Antioxidant Studies

The antioxidant properties of this compound are being explored to develop supplements or treatments aimed at reducing oxidative stress in cells. Its ability to scavenge free radicals makes it a candidate for further investigation in oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid | 25 ± 5 |

| Control (Vitamin C) | 30 ± 3 |

| Control (Quercetin) | 20 ± 4 |

This table illustrates the comparative antioxidant activity of the compound against established antioxidants like Vitamin C and Quercetin .

Drug Delivery Systems

The unique chemical characteristics of this compound make it suitable for use in drug delivery systems. It enhances the bioavailability of therapeutic agents and improves treatment efficacy.

Industrial Applications

In addition to its research applications, 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride is utilized in the development of new materials and chemical processes within the industry.

Synthesis Process

The synthesis typically involves reactions between quinoline derivatives and amino acids under controlled conditions to ensure high yield and purity. This process can be optimized using catalysts to enhance efficiency.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Key Differences :

- Commercial availability varies: The hydrate hydrochloride (CAS 1356182-56-3) is marketed at 95% purity, while the dihydrate form is less commonly referenced in recent catalogs .

Stereoisomers and Racemic Forms

The compound’s stereochemistry significantly impacts biological activity. For example:

- DL-3-(1,2-Dihydro-2-oxo-quinoline-4-yl)alanine hydrochloride (racemic mixture) is listed as a related compound in Rebamipide synthesis .

Substituent-Modified Analogs

Structural analogs with variations in the quinoline ring or amino acid side chain demonstrate divergent properties:

Functional Implications :

- The benzoylphenyl and acetylated analogs prioritize aromatic interactions in drug-receptor binding, whereas phosphonomethyl groups enhance solubility and metal chelation .

- Quinoline-based derivatives (e.g., Rebamipide impurities) retain gastroprotective activity but may exhibit reduced metabolic stability compared to phenyl-substituted variants .

Pharmaceutical Impurities and Byproducts

The compound is associated with impurities in Rebamipide synthesis, including:

- Rebamipide 2-Chloro Impurity: Introduces a chlorine atom at the quinoline 2-position, altering electronic properties .

Research and Application Insights

- Solubility : The hydrochloride salt forms improve aqueous solubility, critical for oral bioavailability .

- Stability : Hydrate forms may exhibit hygroscopicity, requiring controlled storage conditions .

- Pharmacological Relevance: Quinoline derivatives are explored for antiulcer and anti-inflammatory applications, though substituent modifications dictate target specificity .

Actividad Biológica

2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride, also known as Rebamipide Impurity 3, is a compound with notable biological activities. It is structurally related to rebamipide, a drug used primarily for its gastroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Name : 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride

- CAS Number : 5162-90-3

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

The biological activity of 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are involved in inflammatory processes.

- Receptor Binding : It can bind to receptors involved in neurotransmission and cellular signaling, potentially modulating these pathways.

- Antioxidant Activity : The quinoline moiety contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that compounds similar to 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid possess significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS) .

Neuroprotective Effects

Given its structural similarity to neuroprotective agents, there is ongoing research into its potential benefits in neurodegenerative diseases. Preliminary studies indicate that it may help protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their implications for health:

-

In Vitro Studies on Cytokine Production :

- A study evaluated the effect of similar quinoline derivatives on TNF-alpha production in human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in TNF-alpha levels upon treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

- Neuroprotective Research :

- Antimicrobial Activity :

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves:

- Starting Materials : L-serine derivatives or 4-hydroxy-2-oxo-1,2-dihydroquinoline precursors .

- Key Steps :

- Nucleophilic Substitution : Introduction of the quinoline moiety via reaction with halogenated intermediates (e.g., bromoquinoline derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydrolysis and Salt Formation : Acidic hydrolysis of ester intermediates followed by HCl treatment to form the hydrochloride salt .

- Optimization :

- Temperature : Reactions conducted at 60–80°C improve coupling efficiency.

- Catalysts : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps enhances regioselectivity .

- Yield and Purity :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Coupling | 65–75 | >90% |

| Hydrolysis | 80–85 | >95% |

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H NMR (D₂O, 400 MHz) confirms the presence of aromatic protons (δ 7.2–8.1 ppm) and the α-amino acid backbone (δ 3.4–4.2 ppm) .

- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (NH₃⁺ and HCl vibrations) validate the hydrochloride salt formation .

- Chromatography :

- HPLC : C18 column (5 µm, 4.6 × 250 mm), mobile phase: 0.1% TFA in H₂O/MeOH (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

- LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 277.1 (calculated for C₁₂H₁₃N₂O₃⁺) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of this compound across different in vitro models?

- Methodological Answer :

- Model-Specific Factors :

- Cell Line Variability : Test activity in ≥3 cell lines (e.g., HEK293, HeLa, primary neurons) to assess consistency .

- Assay Conditions : Standardize ATP levels, pH (7.4), and incubation time (24–48 hrs) to minimize variability .

- Data Normalization :

- Use internal controls (e.g., β-galactosidase reporters) to adjust for cytotoxicity .

- Statistical Analysis :

| Model | IC₅₀ (µM) | p-value vs. Control |

|---|---|---|

| HEK293 | 12.3 ± 1.2 | <0.001 |

| HeLa | 18.7 ± 2.1 | 0.005 |

Q. How can computational modeling predict the compound's interaction with biological targets, and what experimental validations are necessary?

- Methodological Answer :

- Docking Studies :

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Targets : Quinoline-binding enzymes (e.g., tyrosine kinases) with PDB IDs 3POZ or 4HX3 .

- Validation Steps :

- Mutagenesis : Introduce point mutations (e.g., Asp816Ala in kinase active sites) to confirm binding residues .

- SPR Analysis : Measure binding kinetics (KD) using Biacore systems; correlate with docking scores .

Contradiction Analysis in Pharmacological Data

Q. How can conflicting reports on the compound’s diuretic versus analgesic effects be reconciled?

- Methodological Answer :

- Dose-Dependency :

- Low Dose (1–10 mg/kg) : Analgesic effects dominate via COX-2 inhibition .

- High Dose (20–50 mg/kg) : Diuretic action via renal Na⁺/K⁺-ATPase modulation .

- Species Differences :

| Species | Diuretic EC₅₀ (mg/kg) | Analgesic EC₅₀ (mg/kg) |

|---|---|---|

| Rat | 25.4 | 8.9 |

| Mouse | 18.6 | 6.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.